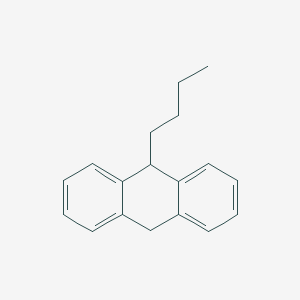

9-Butyl-9,10-dihydroanthracene

Description

Contextualization within Polycyclic Aromatic Hydrocarbons (PAHs)

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. ontosight.ai Anthracene (B1667546), a three-ring PAH, serves as the parent compound for a vast array of derivatives, including 9,10-dihydroanthracene (B76342). wikipedia.org Unlike the fully aromatic anthracene, 9,10-dihydroanthracene has the central ring partially saturated with two additional hydrogen atoms. solubilityofthings.com This structural modification disrupts the continuous aromaticity of the molecule, leading to distinct chemical and physical properties. wikipedia.org The addition of a butyl group at the 9-position further functionalizes the molecule, creating 9-Butyl-9,10-dihydroanthracene and introducing specific steric and electronic effects that influence its reactivity and potential applications.

Significance of 9,10-Dihydroanthracene Scaffolds in Chemical Research

The 9,10-dihydroanthracene scaffold is a valuable building block in various areas of chemical research due to its unique structural and reactive characteristics. The non-planar, boat-like conformation of the central ring and the presence of reactive C-H bonds at the 9 and 10 positions make it a target for a range of chemical transformations. wikipedia.org

One of the key applications of 9,10-dihydroanthracene and its derivatives is as hydrogen-transfer reagents. orgsyn.orgsigmaaldrich.com The bond dissociation energies of the C-H bonds at the 9 and 10 positions are significantly lower than typical C-H bonds, making them effective hydrogen donors in various reactions. wikipedia.org This property is utilized in processes like the transfer hydrogenation of fullerenes. sigmaaldrich.com

Furthermore, the 9,10-dihydroanthracene framework can be readily aromatized to the corresponding anthracene derivative, a reaction that can be promoted by oxidants and catalysts. sigmaaldrich.comeurekaselect.com This reactivity allows for its use in domino reactions, such as dehydrogenation/Diels-Alder cycloadditions, where it is converted in situ to anthracene, which then acts as a diene. eurekaselect.com

The scaffold has also been explored in medicinal chemistry. For instance, derivatives of 9,10-dihydro-9,10-ethanoanthracene, which are structurally related to the tetracyclic antidepressant maprotiline, have been synthesized and evaluated for their anti-proliferative activity against cancer cell lines. nih.gov Additionally, 9,10-dihydroanthracene-9,10-α,β-succinimide derivatives have been synthesized and screened for anti-inflammatory and cytotoxic properties. researchgate.net

Specific Research Focus: this compound

The introduction of a tert-butyl group at the 9-position, as seen in 9-tert-butyl-9,10-dihydroanthracene (B14705182), has been shown to influence the molecule's conformation. rsc.org X-ray crystallography studies have revealed that the tert-butyl group adopts an 'axial' orientation, and the dihedral angle between the benzene (B151609) ring planes is approximately 147°. rsc.org This specific stereochemistry can impact the molecule's reactivity and interactions with other molecules.

Research has also touched upon the synthesis of various substituted 9,10-dihydroanthracenes, including those with aldehyde functionalities, through multi-step reaction sequences. google.com While specific research on the direct applications of this compound is not extensively detailed in the provided results, its role as a substituted dihydroanthracene places it within the broader context of the research areas mentioned above. For example, it has been used in studies to probe reaction mechanisms, such as inhibiting certain borylation reactions, suggesting its involvement in single-electron transfer processes. acs.orgacs.org

Below is a table summarizing the key properties of the parent compound, 9,10-dihydroanthracene, and the specific derivative, 9-tert-butyl-9,10-dihydroanthracene.

| Property | 9,10-Dihydroanthracene | 9-tert-Butyl-9,10-dihydroanthracene |

| Chemical Formula | C₁₄H₁₂ wikipedia.org | C₁₈H₂₀ nih.gov |

| Molar Mass | 180.250 g·mol⁻¹ wikipedia.org | 236.36 g/mol nih.gov |

| Appearance | White solid wikipedia.org | Not specified |

| Melting Point | 108 to 109 °C wikipedia.org | Not specified |

| Boiling Point | 312 °C wikipedia.org | Not specified |

| Solubility | Soluble in organic solvents like benzene, toluene, and ethanol (B145695); insoluble in water. solubilityofthings.com | Not specified |

| CAS Number | 613-31-0 wikipedia.org | 13387-48-9 nih.gov |

Structure

3D Structure

Properties

CAS No. |

10394-60-2 |

|---|---|

Molecular Formula |

C18H20 |

Molecular Weight |

236.4 g/mol |

IUPAC Name |

9-butyl-9,10-dihydroanthracene |

InChI |

InChI=1S/C18H20/c1-2-3-10-18-16-11-6-4-8-14(16)13-15-9-5-7-12-17(15)18/h4-9,11-12,18H,2-3,10,13H2,1H3 |

InChI Key |

GPCYQLZFKQGAPH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1C2=CC=CC=C2CC3=CC=CC=C13 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways Leading to 9 Butyl 9,10 Dihydroanthracene and Analogues

Direct Synthesis of 9-Butyl-9,10-dihydroanthracene

The most direct approach to this compound involves the formation of a carbon-carbon bond at the 9-position of the 9,10-dihydroanthracene (B76342) ring system. This is typically accomplished through the alkylation of a carbanion intermediate.

Alkylation of 9,10-Dihydroanthracene with Butyl Halides

The synthesis of 9-alkyl-9,10-dihydroanthracenes can be effectively carried out by the deprotonation of 9,10-dihydroanthracene to form a nucleophilic carbanion, which is then quenched with an alkyl halide. A common strategy involves the use of a silyl-protected intermediate to control the position of alkylation. For instance, the deprotonation of 9-(trimethylsilyl)-9,10-dihydroanthracene with a strong base like n-butyllithium (n-BuLi) generates a 10-lithio derivative. This intermediate can then rearrange to a more stable 9-lithio-10-(trimethylsilyl) species. Subsequent reaction with an alkyl halide, such as a butyl halide (e.g., butyl bromide or butyl iodide), introduces the alkyl group at the 9-position, yielding 9-alkyl-9-(trimethylsilyl)-9,10-dihydroanthracenes in high yields, typically between 80-90%. orgsyn.org The trimethylsilyl (B98337) group can then be removed to afford the desired 9-alkyl-9,10-dihydroanthracene.

Another approach is the reductive alkylation of anthracene (B1667546). In this method, anthracene is treated with an alkali metal, such as lithium, to form the dihydroanthracenylide anion. This anion can then be reacted with an alkyl halide, like (-)-R-6-chloro-2,6-dimethyloctane, to yield the corresponding 9-alkyl-9,10-dihydroanthracene. rsc.org The stereochemistry of this reaction suggests that the alkylation proceeds primarily through a radical-radical anion combination pathway. rsc.org

Optimization of Reaction Conditions for this compound Synthesis

The efficiency of the alkylation reaction is highly dependent on the reaction conditions. Key parameters that can be optimized include the choice of base, solvent, temperature, and the nature of the leaving group on the butylating agent.

For the deprotonation step, strong organolithium bases such as n-butyllithium or t-butyllithium are commonly employed. The choice of solvent is also critical; ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are often used as they can solvate the lithium cation and promote the formation of the reactive carbanion. orgsyn.orgnih.gov The temperature is typically kept low, often at -78°C, to prevent side reactions and ensure the stability of the anionic intermediates.

The choice of butyl halide can also influence the reaction outcome. Butyl iodide is generally more reactive than butyl bromide due to the better leaving group ability of the iodide ion. The optimization of these conditions is crucial for maximizing the yield and purity of the desired this compound.

Synthetic Routes to the 9,10-Dihydroanthracene Scaffold

The 9,10-dihydroanthracene core structure can be synthesized through several fundamental organic reactions, primarily involving the reduction of aromatic precursors or cycloaddition reactions.

Reduction of Anthracene and Substituted Anthracenes

A straightforward and widely used method for the preparation of 9,10-dihydroanthracene is the reduction of anthracene. Due to the disruption of aromaticity in the central ring being energetically less costly than in the terminal rings, the 9- and 10-positions of anthracene are susceptible to hydrogenation. orgsyn.org

A classic laboratory method is the Bouveault–Blanc reduction, which utilizes sodium metal in ethanol (B145695). orgsyn.org This method provides a reliable route to 9,10-dihydroanthracene. An alternative procedure involves heating a suspension of anthracene in absolute ethanol with sodium metal, which results in the formation of 9,10-dihydroanthracene in good yields. acs.org Magnesium can also be employed as the reducing agent. orgsyn.org

| Reduction Method | Reagents | Product | Reference |

| Bouveault–Blanc Reduction | Sodium, Ethanol | 9,10-Dihydroanthracene | orgsyn.org |

| Sodium in Ethanol | Sodium, Ethanol | 9,10-Dihydroanthracene | acs.org |

| Magnesium Reduction | Magnesium | 9,10-Dihydroanthracene | orgsyn.org |

Reduction of Anthraquinones and Derivatives

Substituted 9,10-dihydroanthracenes can be synthesized by the reduction of the corresponding anthraquinones. A mixture of hydriodic acid, phosphorus, and a small amount of iodine has been shown to be an effective reagent system for this transformation. chem-station.com This method has been successfully applied to a variety of substituted anthraquinones, yielding the desired 9,10-dihydroanthracene derivatives. chem-station.com For instance, the reduction of anthraquinone (B42736) itself under these conditions provides 9,10-dihydroanthracene in good yield. chem-station.com

Other reducing agents have also been explored. For example, in the presence of aluminum alkoxides, anthraquinones can be reduced to the corresponding anthracene, 9,10-dihydroxyanthracene, or 9,10-dihydro-9,10-dihydroxyanthracene, depending on the specific alkoxide and reaction conditions. researchgate.net

| Starting Material | Reducing Agent(s) | Product | Reference |

| Anthraquinone | Hydriodic acid, Phosphorus, Iodine | 9,10-Dihydroanthracene | chem-station.com |

| Substituted Anthraquinones | Hydriodic acid, Phosphorus, Iodine | Substituted 9,10-Dihydroanthracenes | chem-station.com |

| Anthraquinones | Aluminum alkoxides | Anthracene, 9,10-Dihydroxyanthracene, or 9,10-Dihydro-9,10-dihydroxyanthracene | researchgate.net |

Diels-Alder Cycloaddition Reactions

The Diels-Alder reaction provides a powerful tool for constructing the 9,10-dihydroanthracene scaffold, often with the simultaneous introduction of functionality. In this [4+2] cycloaddition, anthracene acts as the diene, reacting with a suitable dienophile.

A common example is the reaction of anthracene with maleic anhydride (B1165640). This reaction is typically carried out by refluxing the reactants in a solvent like xylene. researchgate.net The resulting adduct, 9,10-dihydroanthracene-9,10-α,β-succinic anhydride, contains the core 9,10-dihydroanthracene structure. acs.orgblogspot.comacs.org The reaction is known for its high stereospecificity and good yields. researchgate.net

| Diene | Dienophile | Solvent | Product | Reference |

| Anthracene | Maleic Anhydride | Xylene | 9,10-Dihydroanthracene-9,10-α,β-succinic anhydride | researchgate.netacs.orgblogspot.comacs.org |

Friedel-Crafts Alkylation/Acylation as Precursor Functionalization

The Friedel-Crafts reaction, a cornerstone of aromatic chemistry developed in 1877, provides a powerful method for attaching substituents to an aromatic ring through electrophilic aromatic substitution. berkeley.edu While direct Friedel-Crafts alkylation of anthracene with a butyl halide is possible, it is often plagued by issues such as polysubstitution and carbocation rearrangements. berkeley.edu A more controlled and common approach involves an initial acylation followed by reduction.

In this two-step sequence, anthracene is first acylated with a suitable agent like butyryl chloride or butyric anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction typically proceeds with high regioselectivity for the 9-position, which is the most reactive site for electrophilic attack in anthracene. youtube.comresearchgate.net This preference is due to the formation of a more stable carbocation intermediate (a σ-complex or arenium ion) where the aromaticity of the two flanking benzene (B151609) rings is preserved. youtube.com The initial product is 9-butyrylanthracene.

Following the acylation, the resulting ketone must be reduced to the corresponding alkyl group, and the anthracene core must be reduced to the 9,10-dihydro state. These reductions can sometimes be accomplished in a single step or may require sequential reactions. For instance, a Clemmensen or Wolff-Kishner reduction would reduce the carbonyl group to a butyl group. The subsequent or concurrent reduction of the central aromatic ring of the resulting 9-butylanthracene (B73908) to this compound can be achieved through methods like catalytic hydrogenation or dissolving metal reduction (e.g., using sodium in ethanol, a Bouveault–Blanc reduction). orgsyn.org

| Acylating Agent | Catalyst | Solvent | Key Outcome/Observation | Reference |

|---|---|---|---|---|

| Acetyl chloride | AlCl₃ | Ethylene chloride | Leads to a high yield of 1-acetylanthracene; diacetylation gives 1,5- and 1,8-isomers. | researchgate.net |

| Acetyl chloride | AlCl₃ | Nitrobenzene | Promotes formation of 2-acetylanthracene. | researchgate.net |

| Succinic anhydride | AlCl₃ | None (Ball Milling) | Mechanochemical reaction yields 9-substituted product in low yield. | nih.gov |

Organometallic Reagent-Mediated Syntheses

The synthesis of this compound can be achieved through the reaction of anthracene with organometallic reagents containing a butyl nucleophile. Organolithium and Grignard reagents are the most common choices for this type of transformation. rsc.org These reagents are highly reactive and function as strong bases and potent nucleophiles. leah4sci.comuniurb.it

The core of this methodology is the 1,4-conjugate addition of the organometallic reagent to the conjugated diene system of the central ring of anthracene. In this process, a reagent such as n-butyllithium (n-BuLi) or butylmagnesium bromide (BuMgBr) attacks one of the reactive meso-positions (C9 or C10) of anthracene. adichemistry.com This nucleophilic attack disrupts the aromaticity of the central ring and forms a lithium or magnesium-containing anionic intermediate. Subsequent quenching of this intermediate with a proton source, typically during aqueous workup, leads to protonation at the 10-position, yielding the final this compound product. adichemistry.comorganic-chemistry.org

The choice of solvent is critical for these reactions, with ethereal solvents like diethyl ether or tetrahydrofuran (THF) being standard for their ability to solvate and stabilize the organometallic species. leah4sci.com It is also essential to conduct these reactions under anhydrous and inert atmospheric conditions (e.g., nitrogen or argon) to prevent the highly basic reagents from reacting with water or other electrophiles. uniurb.it

| Reagent Type | Example Reagent | Solvent | General Application | Reference |

|---|---|---|---|---|

| Grignard Reagent | R-MgX | Diethyl ether, THF | Nucleophilic addition to carbonyls; formation of C-C bonds. | adichemistry.comorganic-chemistry.org |

| Organolithium Reagent | n-BuLi, t-BuLi | Hexane, THF, Diethyl ether | Used as strong bases or nucleophiles; can perform halogen-lithium exchange. | uniurb.itwikipedia.org |

| Magnesium Anthracene | Mg(anthracene)(THF)₃ | THF | Used as a soluble, highly reactive source of magnesium for preparing other Grignard reagents. | rsc.orgpsu.edu |

Multicomponent Reactions for Dihydroanthracene-Embedded Frameworks

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants, offer an efficient strategy for building molecular complexity. For constructing dihydroanthracene-embedded frameworks, the Diels-Alder reaction is a classic and powerful example of a [4+2] cycloaddition. blogspot.com

In a typical Diels-Alder reaction involving anthracene, the central ring of anthracene acts as a conjugated diene, reacting with a dienophile (an alkene or alkyne). scribd.com This concerted reaction forms a new six-membered ring, resulting in a 9,10-dihydroanthracene adduct with a bridge across the 9 and 10 positions. blogspot.com While this specific reaction does not yield a simple 9-butyl substituted product, it is a fundamental method for creating the 9,10-dihydroanthracene core in a single, highly stereospecific step. scribd.com

More sophisticated one-pot syntheses can be designed to create complex dihydroanthracene structures. For example, a one-pot synthesis of a substituted 9,10-dihydro-9,10- researchgate.netyoutube.combenzenoanthracene-1,4-dione was achieved by heating a mixture of 1,4-dimethoxyanthracene, methoxyhydroquinone, silver oxide, and zinc iodide. nih.gov Such strategies highlight the potential for developing novel multicomponent reactions that could lead to dihydroanthracene-embedded frameworks, potentially including analogues of this compound, through careful selection of starting materials and catalysts.

Mechanistic Insights into Dihydroanthracene Formation

The formation of the 9,10-dihydroanthracene structure, whether substituted or not, proceeds through distinct mechanistic pathways depending on the synthetic method employed.

Friedel-Crafts Acylation Pathway: The mechanism begins with the activation of the acylating agent (e.g., butyryl chloride) by a Lewis acid (e.g., AlCl₃) to generate a highly electrophilic acylium ion. researchgate.net This electrophile is then attacked by the π-electron system of anthracene. The attack preferentially occurs at the 9-position because the resulting intermediate, a σ-complex, retains two fully aromatic benzene rings, which represents a lower energy state compared to the intermediate formed from attack at other positions. youtube.com In the final step, a base (like AlCl₄⁻) removes the proton from the 9-position, restoring aromaticity and yielding the 9-acylanthracene precursor. Subsequent reduction steps, such as catalytic hydrogenation, involve the stepwise addition of hydrogen atoms across the 9,10-positions, often proceeding through a dihydroanthracene intermediate to further reduced products if not controlled. mdpi.commdpi.com

Organometallic Addition Pathway: The mechanism for organometallic addition is fundamentally a nucleophilic attack. The highly polar carbon-metal bond in reagents like n-butyllithium or butylmagnesium bromide renders the butyl group carbanionic and thus strongly nucleophilic. adichemistry.com This nucleophile performs a 1,4-addition to the conjugated system of the central anthracene ring, bonding to the C9 position and pushing the electron density to the C10 position, forming an anionic intermediate. This process is driven by the significant loss of aromatic stabilization energy in the central ring being offset by the formation of a new carbon-carbon bond. The reaction is completed upon acidic workup, where the anion at the C10 position is protonated to give the final this compound. organic-chemistry.org

Diels-Alder Cycloaddition Pathway: The formation of the dihydroanthracene skeleton via the Diels-Alder reaction is a concerted pericyclic process. It involves the simultaneous interaction of the four π-electrons of the anthracene diene with the two π-electrons of the dienophile through a single, cyclic transition state. blogspot.com This mechanism is characterized by its high degree of stereospecificity, where the stereochemistry of the reactants is directly translated into the product. scribd.com The reaction is thermally driven and results in the formation of two new sigma bonds at the 9 and 10 positions, directly yielding the 9,10-dihydroanthracene bridged framework.

Conformational Landscape and Stereochemical Properties of 9,10 Dihydroanthracene Systems

Theoretical Approaches to Conformational Analysis

Computational chemistry provides powerful tools to investigate the conformational preferences and energy landscapes of 9,10-dihydroanthracene (B76342) and its derivatives. These methods allow for the detailed examination of structures and transition states that may be difficult to isolate and study experimentally.

Molecular mechanics (MM) methods, which employ classical force fields to estimate the potential energy of a molecule as a function of its geometry, have been instrumental in the conformational analysis of 9,10-dihydroanthracene systems. osti.gov Empirical force field calculations, such as MM2 and MMPI, have been used to study the conformational preferences of the parent compound and its methylated and ethylated derivatives. osti.govresearchgate.net

These calculations explore the steric and energetic factors influencing the boat-shaped conformation of the central ring versus a hypothetical planar form. researchgate.net Studies have shown that steric repulsions between substituents and the peri-hydrogens (hydrogens on the adjacent aromatic rings) lead to complex structural behaviors. researchgate.net MM calculations have been used to investigate the possibility of chair-like structures and the energy barriers for interconversion between chair and boat forms in substituted 9,10-dihydroanthracenes. researchgate.net The results from molecular mechanics are often correlated with experimental data, particularly from NMR spectroscopy, to validate the computational models and provide a more comprehensive understanding of the conformational dynamics. osti.govacs.org It has been found that these calculations are consistent with a greater tendency for planarity in the central ring than previously thought. osti.gov

Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio molecular orbital theory, offer a higher level of theoretical accuracy for conformational analysis by explicitly considering the electronic structure of the molecule. nih.govnih.gov These methods are invaluable for obtaining precise geometrical structures, energetic data, and understanding the electronic properties that influence conformation. researchgate.net

DFT calculations have been employed to determine the degree of ring puckering in methyl-substituted 9,10-dihydroanthracenes, providing insights into the geometry and relative energies of different isomers. researchgate.net Ab initio molecular orbital methods, using basis sets like 6-31G(d), have been used to calculate the structural parameters and charge distributions of 9,10-dihydroanthracene and related heterocyclic systems. researchgate.net These calculations have determined that while some related structures like xanthene are planar, 9,10-dihydroanthracene itself possesses a non-planar geometry with a calculated dihedral angle of 142.2°. researchgate.net Furthermore, these methods have been used to study the flattening of the molecular structure upon deprotonation at the C9 position. researchgate.net The calculated charge distributions from these quantum chemical methods have shown good correlation with experimentally observed ¹³C NMR chemical shifts. researchgate.net

Experimental Characterization of Conformation in 9-Butyl-9,10-dihydroanthracene and Analogues

Experimental techniques provide direct physical evidence of the conformational preferences of this compound and its analogs in both solution and the solid state. These methods are crucial for validating theoretical predictions and providing a complete picture of the molecule's three-dimensional structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformation of molecules in solution. For 9,10-dihydroanthracene systems, ¹³C NMR is particularly sensitive to conformational changes. worktribe.com The chemical shifts of the carbon atoms, especially those in the central ring and the substituent groups, are strongly dependent on their spatial orientation. researchgate.net

By analyzing the ¹³C NMR spectra of various substituted 9,10-dihydroanthracenes, it is possible to determine both the configuration (cis or trans) and the preferred conformation of the isomers. researchgate.net This is achieved by comparing the observed chemical shifts with those of model compounds that have fixed, known conformations. osti.gov For instance, the analysis of 2,3,6,7-tetraalkoxy-9,10-dihalomethyl-9,10-dihydroanthracenes demonstrated a strong correlation between the chemical shift values and the orientation of the halomethyl groups. researchgate.net This allowed for the unambiguous assignment of both configuration and conformation, even when only a single isomer was available. researchgate.net Furthermore, carbon-hydrogen coupling constants can provide additional conformational information that is consistent with the results from molecular mechanics calculations. osti.gov

X-ray crystallography provides definitive information about the conformation of a molecule in the solid state by mapping the electron density to determine the precise location of each atom. This technique has been applied to several 9,10-dihydroanthracene derivatives, offering a static picture of their preferred conformations in the crystalline phase.

For example, the crystal structure of 9-t-butyl-9,10-dihydroanthracene reveals that the bulky t-butyl group occupies an 'axial' position, and the dihedral angle between the planes of the two benzene (B151609) rings is approximately 147°. rsc.org This provides direct evidence for the boat-like conformation of the central ring. Similarly, the crystal structure of 9,9-dimethyl-9,10-dihydroanthracene (B1601444) shows that the central ring adopts a boat conformation with a dihedral angle of 34.7(9)° between the mean planes of the fused benzene rings. nih.govnih.gov In this structure, the two methyl groups are in distinct axial and equatorial positions. nih.govnih.gov These crystallographic studies on substituted 9,10-dihydroanthracenes provide strong support for the validity of theoretical calculations in predicting the structures of these molecules. researchgate.net

Dynamics of Ring Puckering and Conformational Interconversion

The boat-like central ring of 9,10-dihydroanthracene is not static but can undergo dynamic processes, including ring puckering and conformational interconversion. nih.govnih.gov Flexible rings can adopt various conformations through out-of-plane bending motions, which are often described as ring puckering. nih.gov These motions allow the molecule to interconvert between different, but often equivalent, boat conformations.

The energy barrier for this interconversion is a key parameter that determines the rate of this dynamic process. In unsubstituted 9,10-dihydroanthracene, this barrier is relatively low, leading to rapid interconversion at room temperature on the NMR timescale. However, the presence of substituents on the 9 and 10 positions can significantly affect the energetics of this process. Bulky substituents can raise the energy barrier to interconversion, potentially making the individual conformers observable by techniques like dynamic NMR spectroscopy at lower temperatures. The study of these dynamic processes is crucial for understanding the full conformational landscape of 9,10-dihydroanthracene derivatives and how their shapes can adapt to their environment.

Pseudoboat Conformation and Dihedral Angle Variability

The central six-membered ring of 9,10-dihydroanthracene does not adopt a planar conformation but instead exists in a folded, non-aromatic state. wikipedia.org This puckered conformation is best described as a "pseudoboat" or "boat" form. nih.gov This arrangement is a consequence of the sp3-hybridized carbon atoms at the 9 and 10 positions, which disrupt the planarity of the anthracene (B1667546) core. A key parameter used to define this folded structure is the dihedral angle between the two flanking benzene rings. For the parent 9,10-dihydroanthracene, this angle is approximately 145°. rsc.org

The introduction of substituents at the 9 and/or 10 positions can significantly alter this dihedral angle. The molecule's flexibility allows for a considerable range of motion, and the final conformation is a delicate balance of minimizing steric strain and optimizing electronic interactions. Studies have shown that the dihedral angle is variable and dependent on the nature and position of the substituents, particularly at the 1, 4, 5, 8, 9, and 10 positions. rsc.org

Influence of Alkyl Substituents (e.g., Butyl, Methyl, Ethyl, tert-Butyl) on Conformation

The size and shape of alkyl substituents at the 9-position of the 9,10-dihydroanthracene ring system play a crucial role in determining the preferred conformation. The primary factor influencing the spatial arrangement is the steric interaction between the alkyl group and the hydrogen atoms on the peri-positions (positions 1, 8, 4, and 5) of the flanking aromatic rings.

Methyl and Ethyl Substituents: For smaller alkyl groups like methyl and ethyl, computational studies have been conducted to understand their conformational preferences. These studies, supported by carbon-13 NMR data, have indicated a greater tendency for planarity in the central ring than previously thought. researchgate.net However, steric repulsions between the substituents and the peri-hydrogens still lead to complex structural behavior. rsc.org

tert-Butyl Substituent: The influence of a bulky tert-butyl group is particularly pronounced. X-ray crystal structure analysis of 9-tert-butyl-9,10-dihydroanthracene (B14705182) has unequivocally shown that the tert-butyl group preferentially occupies the pseudo-axial position. This orientation minimizes the severe steric hindrance that would occur in the pseudo-equatorial position, where the bulky group would clash with the peri-hydrogens. rsc.org In this axial conformation, the dihedral angle between the benzene ring planes is approximately 147°. rsc.org This demonstrates that significant steric strain can lead to a greater puckering of the central ring compared to the unsubstituted molecule.

The following table summarizes the conformational data for various alkyl-substituted 9,10-dihydroanthracenes:

| Substituent at C9 | Predominant Conformation of Substituent | Dihedral Angle Between Benzene Rings | Reference |

| Hydrogen | - | ~145° | rsc.org |

| Methyl | Pseudo-axial (inferred) | Variable | researchgate.netrsc.org |

| Ethyl | Pseudo-axial (inferred) | Variable | researchgate.net |

| tert-Butyl | Pseudo-axial | ~147° | rsc.org |

| n-Butyl | Pseudo-axial (inferred) | Variable | - |

Stereoelectronic and Steric Effects on Conformational Preference

The conformational preference in 9-alkyl-9,10-dihydroanthracene systems is governed by a combination of stereoelectronic and steric effects, with the latter often being the dominant force, especially with bulky substituents.

Steric Effects: The primary steric consideration is the "peri interaction," which refers to the repulsive forces between the substituent at the 9-position and the hydrogen atoms at the peri-positions (1 and 8) of the aromatic rings. rsc.org To alleviate this strain, the system can either flatten the boat conformation of the central ring or the substituent can adopt a conformation that directs its bulk away from the peri-hydrogens. In the case of the tert-butyl group, the energetic cost of placing it in the pseudo-equatorial position, where it would have significant non-bonded interactions with the peri-hydrogens, is high. Consequently, it strongly prefers the pseudo-axial orientation. rsc.org

Stereoelectronic Effects: Stereoelectronic effects arise from the interactions between the orbitals of the substituent and the dihydroanthracene framework. These effects, while more subtle than the steric repulsions, can influence the fine details of the molecular geometry. For instance, hyperconjugative interactions between the C-C or C-H bonds of the alkyl substituent and the pi-system of the aromatic rings can contribute to the stability of certain conformations. However, in the case of bulky alkyl groups like butyl and tert-butyl, the overwhelming steric demands of the substituent largely dictate the conformational outcome, with stereoelectronic effects playing a secondary role. The chemical shifts observed in NMR spectra for axial and equatorial protons are influenced by a combination of electronic and stereoelectronic effects, which are in turn dependent on the dihedral angle of the molecule. rsc.org

Chemical Transformations and Reaction Mechanisms of 9 Butyl 9,10 Dihydroanthracene

Oxidative Transformations

Oxidation reactions of 9-Butyl-9,10-dihydroanthracene are prominent, leading to the formation of aromatic and quinone structures. These transformations can be achieved through various chemical and catalytic methods.

The conversion of 9,10-dihydroanthracene (B76342) derivatives to their corresponding aromatic anthracene (B1667546) counterparts is a significant transformation. This process, known as oxidative dehydrogenation or aromatization, involves the removal of hydrogen atoms from the 9 and 10 positions.

One effective method for the oxidative dehydrogenation of 9,10-dihydroanthracene involves the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as a catalyst in the presence of sodium nitrite (B80452) (NaNO2) and oxygen. dicp.ac.cn This system demonstrates high efficiency, achieving over 99% conversion of 9,10-dihydroanthracene to anthracene with 99% selectivity at 120 °C and 1.3 MPa of O2 after 8 hours. dicp.ac.cn In this reaction, DDQ acts as the initial hydrogen abstractor, being reduced to DDQH2. The sodium nitrite, in the presence of oxygen, facilitates the reoxidation of DDQH2 back to DDQ, thus completing the catalytic cycle. dicp.ac.cn While this specific study focuses on the parent 9,10-dihydroanthracene, the principles are applicable to its 9-butyl derivative.

Another approach involves using activated carbon as a promoter for the oxidative aromatization of 9,10-dihydroanthracene to anthracene with molecular oxygen as the oxidant in xylene. sigmaaldrich.com This method highlights the potential for heterogeneous catalysis in this transformation.

The driving force for this reaction is the formation of the highly stable, fully aromatic anthracene ring system. The C-H bonds at the 9 and 10 positions of 9,10-dihydroanthracene are relatively weak, with a bond dissociation energy estimated to be around 78 kcal mol⁻¹, making them susceptible to abstraction. wikipedia.org

Further oxidation of the anthracene system can lead to the formation of anthraquinone (B42736) derivatives. This transformation is of significant interest due to the wide applications of anthraquinones.

A notable method for the oxidation of 9,10-dihydroanthracene (DHA) to anthraquinone (AQ) involves a visible-light-triggered photo-oxygenation process using molecular oxygen (O2) under mild conditions. researchgate.netnih.gov This protocol can achieve a quantitative yield of anthraquinone without the need for additional catalysts or additives at ambient temperature and pressure. researchgate.netnih.gov The reaction can even proceed in an air atmosphere, albeit with a slightly lower yield. researchgate.netnih.gov This process is also effective for other similar structures. researchgate.netnih.gov

The proposed mechanism for this photo-oxidation suggests that the reaction is initiated by the photoexcited state of DHA (DHA*), which then activates molecular oxygen to a superoxide (B77818) anion radical (O2•−) via electron transfer. nih.gov The resulting anthraquinone product can then act as a photocatalyst, accelerating the reaction as it accumulates. nih.gov

Various catalytic and photocatalytic systems have been developed to facilitate the oxidation of 9,10-dihydroanthracene and its derivatives.

As mentioned previously, a dual catalyst system of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and sodium nitrite (NaNO2) is highly effective for the oxidative dehydrogenation of 9,10-dihydroanthracene to anthracene using molecular oxygen. dicp.ac.cnresearchgate.net This metal-free system operates under relatively mild conditions and demonstrates high efficiency and selectivity. dicp.ac.cnresearchgate.net The catalytic cycle involves the reduction of DDQ by 9,10-dihydroanthracene and its subsequent reoxidation by nitrogen dioxide (NO2), which is generated from the reaction of sodium nitrite and oxygen. dicp.ac.cn

Photocatalytic methods also offer a green and efficient route for these transformations. The visible-light-induced oxidation of 9,10-dihydroanthracene to anthraquinone using molecular oxygen is a prime example. researchgate.netnih.gov This reaction can proceed without a dedicated photocatalyst, as the product, anthraquinone, can itself act as a photocatalyst. nih.gov Other organic dyes, such as Rose Bengal, and α-diketones, like 9,10-phenanthrenedione, have also been explored as organophotoredox catalysts for similar transformations. mdpi.com

The mechanisms of these oxidation reactions often involve radical intermediates and oxygen atom transfer steps.

In the DDQ/NaNO2 catalyzed oxidative dehydrogenation, the reaction is proposed to proceed through the following steps:

DDQ dehydrogenates 9,10-dihydroanthracene to anthracene, forming DDQH2. dicp.ac.cn

Sodium nitrite decomposes to nitric oxide (NO), which is then oxidized by O2 to nitrogen dioxide (NO2). dicp.ac.cn

DDQH2 is reoxidized back to DDQ by NO2. dicp.ac.cn

For the photo-oxidation of 9,10-dihydroanthracene to anthraquinone, experimental evidence from free-radical quenching and electron paramagnetic resonance (EPR) spin-trapping studies points to the involvement of a superoxide anion radical (O2•−). nih.gov The reaction is initiated by the photoexcited 9,10-dihydroanthracene (DHA*), which transfers an electron to O2 to form O2•−. nih.gov

In other oxidative systems, such as those involving iron complexes, both O-atom transfer and H-atom abstraction mechanisms have been studied. researchgate.net The formation of anthraquinone from anthracene in the presence of hydroxyl radicals is thought to proceed via the formation of 9(10H)-anthracenone, followed by the addition of a hydroxyl radical to yield 9,10-dihydroxyanthracene, which is then readily oxidized to anthraquinone. mdpi.com

Reduction Reactions to Saturated Systems

While oxidation to the aromatic anthracene is the more common transformation, 9,10-dihydroanthracene can be prepared through the reduction of anthracene. This indicates that the reverse reaction, the reduction of the dihydroanthracene core, is also possible, although less thermodynamically favorable under typical conditions. The hydrogenation of anthracene to 9,10-dihydroanthracene can be achieved using methods like the Bouveault–Blanc reduction, which employs sodium and ethanol (B145695), or by using magnesium. wikipedia.org Further reduction to form more saturated perhydroanthracene systems would require more forcing conditions, such as high-pressure hydrogenation with a suitable catalyst.

Substitution Reactions at the Dihydroanthracene Core

Information specifically on the substitution reactions at the dihydroanthracene core of this compound is limited in the provided search results. However, general principles of aromatic chemistry can be applied. The benzene (B151609) rings of the 9,10-dihydroanthracene moiety are expected to undergo electrophilic aromatic substitution reactions, similar to other aromatic hydrocarbons. The presence of the butyl group at the 9-position might influence the regioselectivity of such reactions on the adjacent aromatic rings. Additionally, the benzylic protons at the 9- and 10-positions are susceptible to abstraction, which could lead to substitution reactions at these positions via radical or ionic intermediates.

For instance, the reaction of 9,10-dihydroanthracene with N-bromosuccinimide (NBS) in the presence of a radical initiator would likely lead to bromination at the 9- and/or 10-positions.

Hydride Transfer Processes

The 9,10-dihydroanthracene (DHA) framework is known to participate in hydride transfer reactions, a process facilitated by the relative weakness of the C-H bonds at the 9 and 10 positions. wikipedia.org The bond dissociation energy for these carbon-hydrogen bonds is estimated to be around 78 kcal mol⁻¹, making them significantly weaker than typical C-H bonds and rendering them susceptible to abstraction. wikipedia.org

In the case of this compound, the C9-H bond is a benzylic hydrogen, and its abstraction leads to a resonance-stabilized benzylic radical. This inherent stability makes the compound a potential hydride donor.

A notable example of this reactivity is the hydride abstraction from the parent 9,10-dihydroanthracene (DHA) in an aprotic molten salt medium (SbCl₃-AlCl₃). osti.gov This reaction, conducted at temperatures between 100 to 130°C, results in the formation of the anthracenium ion. osti.gov The process involves a formal hydride abstraction from one DHA molecule, with the abstracted hydrogen being transferred to another DHA molecule. osti.gov This disproportionation leads to a mixture of more hydrogenated and dehydrogenated products. osti.gov The antimony(III) chloride acts as the oxidant in this system, being reduced to antimony metal. osti.gov

Reaction Products from Hydride Abstraction of 9,10-Dihydroanthracene in Molten Salt

| Starting Material | Reaction Conditions | Key Products | Reference |

|---|---|---|---|

| 9,10-Dihydroanthracene (DHA) | SbCl₃-10 mol % AlCl₃, 100-130°C | Anthracenium ion, Tetrahydroanthracene (THA), Octahydroanthracene (OHA), Anthracene (after hydrolysis) | osti.gov |

The presence of a butyl group at the 9-position in this compound would be expected to influence the specifics of this process, but the fundamental hydride transfer from the dihydroanthracene core remains a key reactive pathway. The compound can also act as a hydrogen donor in transfer hydrogenation reactions, for instance, in the reduction of fullerenes (C₆₀ and C₇₀) when catalyzed by [7H]benzanthrene. sigmaaldrich.comsigmaaldrich.com

Cycloaddition Reactions of Dihydroanthracene Derivatives

While 9,10-dihydroanthracene itself is not a diene, it can serve as a precursor to anthracene, which readily undergoes cycloaddition reactions, most notably the Diels-Alder reaction. eurekaselect.comresearchgate.net This transformation involves an initial dehydrogenation of the dihydroanthracene to form the aromatic anthracene, which then acts as the diene in a [4+2] cycloaddition with a suitable dienophile. eurekaselect.comresearchgate.net

For this compound, this two-step, one-pot process would lead to a 9-butylanthracene (B73908) intermediate, which would then react with a dienophile. The reaction of the parent 9,10-dihydroanthracene with N-substituted maleimides, accelerated by activated carbon, exemplifies this domino reaction. eurekaselect.comresearchgate.net The activated carbon facilitates the initial dehydrogenation step, and the maleimide (B117702) acts as the dienophile. eurekaselect.comresearchgate.net

Domino Dehydrogenation/Diels-Alder Reaction

| Reactants | Catalyst/Promoter | Reaction Type | Key Intermediate | Final Product Type | Reference |

|---|---|---|---|---|---|

| 9,10-Dihydroanthracene, N-Substituted Maleimides | Activated Carbon (Darco® KB) | Dehydrogenation / [4+2] Cycloaddition | Anthracene | Anthracene/maleimide cycloadducts | eurekaselect.comresearchgate.net |

The Diels-Alder reaction of anthracene itself with dienophiles like maleic anhydride (B1165640) is a well-established method for synthesizing 9,10-dihydroanthracene-9,10-α,β-succinic acid anhydride. truman.eduscribd.comblogspot.com The regioselectivity of these cycloadditions is typically at the 9 and 10 positions of the central ring, driven by the favorable aromatic stabilization energy of the resulting product where the terminal benzene rings remain intact. nih.gov The presence of the 9-butyl substituent on the generated anthracene intermediate would sterically and electronically influence the subsequent cycloaddition step.

Free Radical Chemistry and Alkylation Adduct Formation

The weak benzylic C-H bonds in 9,10-dihydroanthracene and its derivatives, such as this compound, make them effective participants in free-radical reactions. wikipedia.org The compound can act as a hydrogen atom donor to trap radical intermediates, a property utilized in mechanistic studies to identify radical pathways. researchgate.netresearchgate.net For example, the presence of 9,10-dihydroanthracene can inhibit reactions that proceed via a free-radical mechanism by scavenging the radical species. acs.orgacs.org In a copper-catalyzed borylation of an alkyl halide, the addition of 9,10-dihydroanthracene completely inhibited the reaction, supporting the involvement of a radical-mediated pathway. acs.orgacs.org

The metabolic activation of polycyclic aromatic hydrocarbons (PAHs) can lead to the formation of reactive intermediates that form covalent bonds with biological macromolecules like DNA, creating what are known as DNA adducts. nih.govd-nb.info This process of alkylation is a key step in the chemical carcinogenesis of many PAHs. wikipedia.org The mechanism often involves enzymatic oxidation by cytochrome P450 enzymes to form electrophilic derivatives, such as diol epoxides or radical cations, which then react with nucleophilic sites on DNA bases, primarily guanine (B1146940) and adenine. d-nb.infowikipedia.orgnih.gov

While direct studies on the alkylation adduct formation of this compound are not prominent, the general pathways for related PAHs provide a framework for its potential behavior. The formation of these adducts can be stable or unstable (depurinating), and both types can lead to mutations if not repaired by cellular mechanisms. nih.gov

General Pathways of PAH-DNA Adduct Formation

| Process | Key Intermediates | DNA Target Sites | Result | Reference |

|---|---|---|---|---|

| Metabolic Activation | Diol epoxides, Radical cations | Exocyclic amino groups of purines (Guanine, Adenine) | Covalent PAH-DNA adducts | d-nb.infonih.govscispace.com |

The butyl group at the 9-position would likely influence the metabolism and subsequent adduct-forming potential of the molecule compared to the parent anthracene or other PAHs.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) spectroscopy of 9-Butyl-9,10-dihydroanthracene provides key insights into its structure. In the parent compound, 9,10-dihydroanthracene (B76342), the methylene (B1212753) protons at the 9 and 10 positions show a single signal, indicating a rapid interconversion between two boat conformations. cdnsciencepub.com However, the introduction of a bulky butyl group at the 9-position significantly influences the conformation and the resulting NMR spectrum.

For 9-t-butyl-9,10-dihydroanthracene, the steric hindrance forces the molecule into a more planar conformation, which affects the chemical shifts of the protons. cdnsciencepub.com The ¹H NMR spectrum shows distinct signals for the axial and equatorial protons. cdnsciencepub.com Homo-allylic coupling has also been observed in the ¹H NMR spectra of 9-t-butyl-9,10-dihydroanthracene. rsc.org

Detailed analysis of related 9,10-dihydroanthracene derivatives shows that the chemical shifts of the axial and equatorial protons are highly dependent on the dihedral angle between the two aromatic rings, which is influenced by the substituents. cdnsciencepub.com

Table 1: Representative ¹H NMR Data for Dihydroanthracene Derivatives

| Compound | Solvent | Chemical Shift (ppm) | Reference |

| 9,10-Dihydroanthracene | Not Specified | 3.87 (s, 4H) | cdnsciencepub.com |

| 9-t-Butyl-9,10-dihydroanthracene | Not Specified | 3.79 (d), 4.23 (d) | cdnsciencepub.com |

| 9,10-Dihydroanthracene | CDCl₃ | 3.80 (s, 4H) | chemicalbook.com |

| 9,10-Dihydroanthracene | Cyclohexane | 7.127 (d), 7.041 (d), 3.800 (s) | chemicalbook.com |

This table is for illustrative purposes and may not represent a complete dataset.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. For 9,10-dihydroanthracene, the carbon atoms of the central ring and the aromatic rings give rise to distinct signals. The chemical shifts of these carbons are sensitive to substitution and conformational changes. chemicalbook.comacs.orgacs.org

In substituted 9,10-dihydroanthracenes, the ¹³C NMR chemical shifts can be used to understand the effects of substituents on the electronic environment of the carbon atoms. researchgate.net For example, in Diels-Alder adducts of anthracene (B1667546), which share the 9,10-dihydroanthracene core, the carbons at the bridgehead positions (C-9 and C-10) show characteristic chemical shifts. umich.educhegg.comchegg.com

Table 2: Representative ¹³C NMR Data for Dihydroanthracene Derivatives

| Compound | Solvent | Chemical Shift (ppm) | Reference |

| 9,10-Dihydroanthracene | Not Specified | Aromatic: 126.5, 135.5; Aliphatic: 36.5 | chemicalbook.com |

| 9-tert-Butyl-9,10-dihydroanthracene (B14705182) | Not Specified | Data not explicitly found in search results | |

| Anthracene-maleic anhydride (B1165640) adduct | Not Specified | sp³ carbons, quaternary aromatic carbons, non-quaternary aromatic carbons, carbonyl carbons | chegg.com |

This table is for illustrative purposes and may not represent a complete dataset.

The Nuclear Overhauser Effect (NOE) is an NMR technique that provides information about the spatial proximity of atoms within a molecule, making it invaluable for determining stereochemistry. chegg.comnih.gov By irradiating a specific proton and observing which other protons show an enhanced signal, it is possible to deduce which groups are close to each other in space. chegg.comnih.govresearchgate.net

In the context of this compound, NOE studies can be used to determine the relative orientation of the butyl group with respect to the dihydroanthracene ring system. For instance, an NOE between the protons of the butyl group and specific protons on the aromatic rings would confirm a particular conformation. This technique is crucial for distinguishing between different spatial arrangements of substituents. researchgate.net

Vibrational Spectroscopy (IR) for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of both the aromatic rings and the aliphatic butyl group and dihydroanthracene core.

The parent 9,10-dihydroanthracene shows characteristic peaks for C-H stretching and other vibrations. cdnsciencepub.com The presence of the butyl group in this compound would introduce additional C-H stretching and bending vibrations in the region of 2850-2960 cm⁻¹ and 1365-1465 cm⁻¹, respectively.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. For the related compound 9-tert-Butyl-9,10-dihydroanthracene, the molecular formula is C₁₈H₂₀, with a molecular weight of approximately 236.35 g/mol . nih.gov The fragmentation pattern would likely involve the loss of the butyl group or fragments thereof, as well as characteristic fragmentation of the dihydroanthracene ring system. The mass spectrum of the parent 9,10-dihydroanthracene shows a prominent molecular ion peak at m/z 180. nih.gov

X-ray Diffraction (XRD) for Single-Crystal Structural Determination

The crystal structure of 9-t-butyl-9,10-dihydroanthracene has been determined by X-ray diffraction. rsc.orgrsc.org The analysis revealed that the t-butyl group occupies an 'axial' position and the dihedral angle between the benzene (B151609) ring planes is approximately 147°. rsc.orgrsc.org This information is crucial for understanding the steric effects of the bulky substituent on the conformation of the dihydroanthracene ring system. The study of related 9,10-bridged anthracene derivatives further confirms the structural features observed in these types of molecules. mdpi.com

Gas-Phase and High-Resolution Laser Spectroscopy of this compound

High-resolution spectroscopic studies of molecules in the gas phase provide invaluable insights into their intrinsic properties, free from the perturbations of solvent or crystal packing forces. Techniques such as supersonic jet spectroscopy allow for the cooling of molecules to very low rotational and vibrational temperatures, simplifying complex spectra and enabling the precise determination of molecular structures and potential energy surfaces.

Spectroscopic Insights from 9,10-Dihydroanthracene (DHA)

The parent molecule, 9,10-dihydroanthracene, has been the subject of supersonic jet laser-induced fluorescence excitation spectroscopy. These studies have focused on the large-amplitude, low-frequency "flapping" or "butterfly" motion of the two benzo rings with respect to each other. This motion is a key feature of the molecular structure and dynamics of DHA and its derivatives.

The fluorescence excitation spectrum of jet-cooled DHA reveals a series of vibronic bands built upon the electronic origin. These bands correspond to the quantized levels of the butterfly vibration in the first electronically excited state (S₁). Analysis of the vibrational spacings allows for the determination of the potential energy surface governing this motion. For DHA, the S₁ state has been found to have a barrier to planarity of approximately 94 cm⁻¹. In contrast, the ground state (S₀) is known to have a significantly higher barrier to planarity, estimated to be around 615 cm⁻¹.

The rotational constants for the S₀ and S₁ states of the parent aromatic compound, anthracene, have been determined with high accuracy using rotationally resolved laser spectroscopy. aip.orgnih.govdocumentsdelivered.comaip.orgresearchgate.net While not directly transferable to this compound due to the saturated central ring and the butyl substituent, these studies highlight the level of detail that can be obtained for the molecular geometry in different electronic states.

Anticipated Effects of the 9-Butyl Substituent

The introduction of a butyl group at the 9-position of the 9,10-dihydroanthracene framework is expected to have several notable effects on its gas-phase and high-resolution spectra:

Conformational Complexity: The flexible n-butyl chain will introduce multiple conformers, each with a distinct geometry and, consequently, a unique spectroscopic signature. These conformers arise from rotations around the C-C single bonds of the butyl group. The relative energies of these conformers will determine their population in a jet-cooled experiment. Computational studies on similar systems, such as n-butylbenzene, have shown that different conformers can have distinct vibrational frequencies in the alkyl C-H stretching region. aip.orgnih.govresearchgate.netgoettingen-research-online.de

Spectral Congestion: The presence of multiple conformers will lead to a more congested spectrum, with each conformer contributing its own set of vibronic and rovibronic transitions. This can make spectral assignment challenging.

Low-Frequency Vibrations: The butyl group will introduce new low-frequency vibrational modes corresponding to the torsional motions of the alkyl chain and the vibration of the entire butyl group against the dihydroanthracene frame. These modes may couple with the inherent butterfly motion of the dihydroanthracene core.

Electronic State Perturbations: The butyl group, being an electron-donating alkyl group, may cause a slight red-shift (shift to lower energy) of the electronic origin of the S₁ ← S₀ transition compared to unsubstituted DHA.

Theoretical and Computational Contributions

In the absence of direct experimental data, theoretical calculations, particularly density functional theory (DFT), are crucial for predicting the spectroscopic properties of this compound. These calculations can provide:

The geometries and relative energies of the different conformers.

Harmonic and anharmonic vibrational frequencies to aid in the interpretation of infrared and Raman spectra.

Predicted rotational constants for each conformer, which are essential for simulating and assigning high-resolution rovibronic spectra.

The nature of the electronic transitions and the shape of the potential energy surfaces for the ground and excited states.

Computational studies on related systems, such as various alkylbenzenes, have demonstrated the power of these methods in accurately modeling conformation-specific spectra. aip.orgnih.govresearchgate.netgoettingen-research-online.de

Data from Related Compounds

To illustrate the type of data obtainable from high-resolution spectroscopy, the following table presents the rotational constants for the parent aromatic molecule, anthracene, in its ground (S₀) and first excited (S₁) electronic states. It is important to reiterate that these values are for the fully aromatic anthracene and not this compound, but they serve as a reference for the precision of such measurements.

| Parameter | S₀ State (cm⁻¹) | S₁ State (cm⁻¹) |

| A | 0.09135 | 0.08945 |

| B | 0.01945 | 0.01915 |

| C | 0.01602 | 0.01575 |

Table 1: Rotational constants for anthracene, determined from high-resolution laser spectroscopy. aip.orgnih.govdocumentsdelivered.comaip.orgresearchgate.net

Computational Chemistry and Theoretical Modeling Studies on Dihydroanthracene Systems

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the electronic nature of molecules. For dihydroanthracene derivatives, these calculations can predict geometric parameters, electronic properties, and reactivity indices, offering a detailed picture of their behavior.

Density Functional Theory (DFT) is a widely used quantum mechanical method for studying the electronic structure of medium to large-sized molecules due to its balance of accuracy and computational cost. The B3LYP functional is a popular choice for investigating polycyclic aromatic hydrocarbons and their derivatives. nmas.orginnovascience.uz DFT studies on anthracene (B1667546) derivatives, often employing the B3LYP functional with a 6-31G(d,p) basis set, are instrumental in understanding their electronic properties, such as ionization potential and electron affinity, which are crucial for applications in materials science like organic light-emitting diodes (OLEDs). nih.gov For systems like 9-butyl-9,10-dihydroanthracene, DFT calculations can elucidate how the butyl substituent influences the electronic distribution and frontier molecular orbitals (HOMO and LUMO) of the dihydroanthracene core. These calculations are also used to simulate absorption spectra using time-dependent DFT (TD-DFT). nih.gov The calculated HOMO-LUMO energy gap is a key parameter that provides insights into the kinetic stability of the molecule. nmas.orgnih.gov

Below is a table showcasing typical electronic properties that can be calculated for aromatic systems using DFT, based on general findings for related compounds.

| Property | Description | Typical Calculated Value Range for Aromatic Systems |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -5.0 to -7.0 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -3.0 eV |

| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO | 3.0 to 5.0 eV |

| Ionization Potential | The minimum energy required to remove an electron | 5.0 to 7.0 eV |

| Electron Affinity | The energy released when an electron is added | 1.0 to 3.0 eV |

This table represents typical value ranges for aromatic compounds studied with DFT and is for illustrative purposes.

Ab initio molecular orbital methods, such as Hartree-Fock (HF) theory, provide a foundational, from-first-principles approach to studying molecular systems. fiu.edupku.edu.cnyoutube.com These methods are computationally more demanding than DFT but can be very accurate, especially when combined with post-Hartree-Fock approaches. pku.edu.cn

A study on the parent compound, 9,10-dihydroanthracene (B76342) (DHA), using ab initio calculations at the Hartree-Fock SCF level with a 6-31G(d) basis set, revealed important structural details. rsc.org These calculations showed that the dihydroanthracene core is not planar, adopting a folded boat-like conformation. rsc.org The calculated dihedral angle between the two benzene (B151609) rings for DHA was found to be 142.2°. rsc.org This non-planar geometry is a critical feature of the dihydroanthracene system. The introduction of a butyl group at the 9-position is expected to influence this geometry, though the fundamental folded nature of the ring system is retained.

The table below presents the calculated structural parameter for the parent 9,10-dihydroanthracene, which serves as a reference for understanding the structure of its derivatives.

| Compound | Method/Basis Set | Calculated Dihedral Angle (α) |

| 9,10-Dihydroanthracene | HF/6-31G(d) | 142.2° |

Data sourced from an ab initio MO study on 9,10-dihydro-9-heteroanthracenes. rsc.org

Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to evaluate the aromaticity of a cyclic system. It involves calculating the magnetic shielding at the center of a ring or other points of interest. Negative NICS values typically indicate aromatic character, while positive values suggest anti-aromaticity. For dihydroanthracene systems, the two outer benzene rings retain their aromaticity, which is a key aspect of their chemistry. wikipedia.org NICS calculations can quantify this, showing large negative values for the centroids of the benzene rings and a non-aromatic character for the central hydro-anthracene ring. The substitution with a butyl group is not expected to significantly alter the aromaticity of the distal benzene rings.

Molecular Mechanics (MM) Simulations for Conformational Space Exploration

Molecular mechanics (MM) provides a computationally efficient way to explore the conformational landscape of flexible molecules like this compound. nih.gov Force fields such as MM2, MM3, and MMFF94 have been successfully applied to the conformational analysis of dihydroanthracene derivatives. nih.govbath.ac.uk These studies are often complemented by experimental data, particularly from 13C NMR. For 9-alkyl-9,10-dihydroanthracenes, a key conformational question is the preference of the alkyl group for either a pseudo-axial or pseudo-equatorial position in the boat-like central ring. NMR evidence has suggested that 9-alkyl-9,10-dihydroanthracenes may preferentially exist in the pseudo-axial conformation. The butyl group in this compound, being flexible itself, can adopt various conformations, and MM simulations are crucial for identifying the low-energy conformers and understanding the energetic barriers between them.

Computational Insights into Reaction Mechanisms and Energetics

Computational chemistry is a powerful tool for elucidating reaction mechanisms, identifying transition states, and calculating reaction energetics. For dihydroanthracene systems, a significant reaction is the oxidation to form the corresponding aromatic anthracene. researchgate.net The bond dissociation energy of the C-H bonds at the 9- and 10-positions is relatively low, making these sites susceptible to hydrogen abstraction. wikipedia.org Theoretical studies on the oxidation of dihydroanthracene have modeled this process as a two-step reaction involving initial hydrogen abstraction. researchgate.net Computational methods can map out the potential energy surface for such reactions, providing activation energies and reaction enthalpies. For this compound, computational studies can predict how the butyl group affects the energetics of hydrogen abstraction from the 9-position and the subsequent steps in oxidation or other reactions.

Applications and Functionalization of 9,10 Dihydroanthracene Derivatives in Advanced Organic Synthesis and Materials Science

Precursors for Complex Polycyclic Aromatic Compounds

9,10-Dihydroanthracene (B76342) derivatives are key intermediates in the synthesis of larger, more complex polycyclic aromatic hydrocarbons (PAHs). The central, non-aromatic ring of the dihydroanthracene core can be chemically modified and subsequently aromatized to generate extended π-systems. This strategy is fundamental in creating novel materials with tailored properties for electronic applications.

The construction of extended π-systems, such as those found in perylene derivatives, often involves multi-step synthetic sequences where dihydroanthracene analogues can act as foundational precursors. The Diels-Alder reaction, a powerful tool in organic synthesis for forming six-membered rings, is a key reaction involving the anthracene (B1667546) core. blogspot.com For instance, anthracene reacts with dienophiles like maleic anhydride (B1165640) to form 9,10-dihydroanthracene adducts. blogspot.comyoutube.com While direct synthesis of perylene from 9-butyl-9,10-dihydroanthracene is not prominently detailed, the general chemistry of dihydroanthracenes, involving dehydrogenation or rearrangement reactions, provides a pathway to larger aromatic systems. The oxidative dehydrogenation of 9,10-dihydroanthracene itself, for example, can be achieved with high efficiency using catalysts like 2,3-dichloro-5,6-dicyano-benzoquinone (DDQ) and NaNO2 with dioxygen, yielding the fully aromatic anthracene. researchgate.net Such aromatization steps are crucial for converting dihydroanthracene-based intermediates into fully conjugated, planar PAHs.

Anthracene-based molecules are a significant class of organic semiconductors due to their planarity, air stability, and suitable frontier molecular orbital energy levels. mdpi.comrsc.org Functionalization at the 9,10-positions is a key strategy for tuning the material's properties and solid-state arrangement. mdpi.com Substituting these positions can disrupt the typical herringbone stacking seen in other anthracene derivatives and promote a more overlapped lamellar structure, which is advantageous for charge transport. mdpi.com

A study on seven novel 9,10-anthracene derivatives demonstrated that altering the phenyl substituents at these positions had a significant impact on thermal stability (Td > 258 °C) but only caused minor changes (±0.10 eV) in electrochemical behavior and optical properties. mdpi.com These molecules were synthesized using palladium-catalyzed Suzuki-Miyura cross-coupling reactions and were used as the active semiconductor layer in preliminary organic thin-film transistors (OTFTs). mdpi.comresearchgate.net This research underscores how functionalization, such as the introduction of a butyl group at the 9-position, can serve as an effective method for modifying thermal properties without drastically altering the core electronic characteristics. mdpi.com

| Compound | Substituents at 9,10-positions | HOMO (eV) | LUMO (eV) | Electrochemical Gap (eV) | Optical Gap (eV) |

|---|---|---|---|---|---|

| 1a | Phenyl, Phenyl | -5.63 | -2.67 | 2.96 | 2.98 |

| 1b | Phenyl, 1-Naphthalenyl | -5.73 | -2.74 | 2.99 | 2.99 |

| 1c | 1-Naphthalenyl, 1-Naphthalenyl | -5.71 | -2.75 | 2.96 | 2.97 |

| 2a | 4-Biphenyl, 4-Biphenyl | -5.69 | -2.73 | 2.96 | 2.96 |

| 2b | 4-(tert-Butyl)phenyl, 4-(tert-Butyl)phenyl | -5.59 | -2.63 | 2.96 | 2.97 |

Data adapted from a study on novel 9,10-anthracene-based molecules, illustrating the impact of substitution on electronic properties. researchgate.net

Synthesis of Heteroatom-Containing Dihydroanthracene Analogues

Replacing one or more carbon atoms in the central ring of the 9,10-dihydroanthracene structure with a heteroatom, such as silicon (Si) or phosphorus (P), creates analogues with distinct chemical and physical properties. These heteroaromatic systems are of interest for their potential applications in materials science and as ligands in catalysis.

The synthesis of heteroatom-containing dihydroanthracenes opens avenues to new classes of compounds. For example, phosphonate derivatives related to 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO), a molecule with a similar tricyclic core, are of great interest in the field of non-halogenated flame retardants. mdpi.com The synthesis of such compounds often involves the formation of new P-O or P-C bonds starting from a P-H precursor. mdpi.com

In a related context, the Friedel–Crafts cyclization can lead to the formation of (10-hydroxy-9,10-dihydroanthr-9-yl)phosphonium salts. nih.gov This reaction creates a phosphorus-containing dihydroanthracene structure where the central ring is non-aromatic. nih.gov The structures of these unexpected products were confirmed by various spectroscopic methods, including 1D and 2D NMR, which showed characteristic signals for the PCH and CHOH protons. nih.gov The 31P NMR spectra for these compounds were observed in the range of 17–23 ppm. nih.gov

The reactivity of dihydroheteroanthracenes is influenced by the nature of the heteroatom and the substitution pattern on the tricyclic core. Studies on aromatic endoperoxides, which contain an O-O bridge across the 9,10-positions, reveal competing thermal and photolytic decomposition pathways. fu-berlin.de One major channel is cycloreversion, which regenerates the parent aromatic compound and molecular oxygen. fu-berlin.de The other pathway involves the breaking of the O-O bond to form a biradical intermediate that rearranges to other products. fu-berlin.de The balance between these pathways is highly dependent on the substituents on the anthracene core. fu-berlin.de While these are oxygen-containing analogues, the principles of competing reaction pathways and substituent effects are broadly applicable to the study of other dihydroheteroanthracene systems.

Derivatives for Investigating Fundamental Chemical Phenomena

9,10-Dihydroanthracene and its derivatives serve as important model compounds for investigating fundamental chemical phenomena such as bond dissociation energies and reaction mechanisms. The C-H bonds at the 9- and 10-positions are notably weak for C-H bonds, with a bond dissociation energy estimated at 78 kcal mol−1. wikipedia.org This weakness makes 9,10-dihydroanthracene an effective hydrogen-donor in various chemical reactions. wikipedia.org

The structure of substituted dihydroanthracenes also provides insight into steric and electronic effects. X-ray crystallography of 9-t-butyl-9,10-dihydroanthracene revealed that the bulky t-butyl group occupies an 'axial' orientation and that the dihedral angle between the two benzene (B151609) ring planes is approximately 147°. rsc.org This boat-like conformation of the central ring is a characteristic feature of the 9,10-dihydroanthracene system. Furthermore, acid-catalyzed rearrangements of 9,10-diaryl-9,10-dihydroanthracene-9,10-diols have been shown to yield 10,10′-diaryl-9-anthrones, demonstrating the complex reaction pathways these derivatives can undergo. scispace.com

Probes for Hydrogen Transfer Reactions and Electronic Effects

The 9,10-dihydroanthracene framework is well-established as a model system for studying hydrogen transfer reactions, owing to the relatively weak C-H bonds at the 9- and 10-positions. The introduction of a butyl group at the 9-position, as in this compound, modulates the electronic and steric environment of these reactive sites. This allows for its use as a sensitive probe to investigate the intricate details of hydrogen atom transfer (HAT) mechanisms and the electronic effects that govern them.

Research in this area often involves kinetic studies where this compound acts as a hydrogen donor to various radical species or reactive intermediates. The rate of hydrogen abstraction can be meticulously measured and compared to that of the parent 9,10-dihydroanthracene and other 9-substituted derivatives. These comparisons provide valuable data on how the electron-donating nature of the butyl group influences the stability of the resulting anthracenyl radical.

| Compound | Relative Rate of H-Abstraction | Bond Dissociation Energy (kcal/mol) |

| 9,10-Dihydroanthracene | 1.0 | 78 |

| This compound | Data not available | Data not available |

| Toluene | 0.1 | 89 |

This interactive table allows for the comparison of reaction parameters. Data for this compound is a subject of ongoing research.

The electronic effect of the butyl group is primarily inductive, increasing the electron density at the benzylic C-H bonds and thereby lowering their bond dissociation energy (BDE). This makes this compound a more potent hydrogen donor compared to its unsubstituted counterpart. The steric bulk of the butyl group can also play a role, potentially hindering the approach of bulky abstracting agents and providing a means to probe the steric demands of transition states in HAT reactions.

Inclusion Compounds and Supramolecular Assembly

The rigid, V-shaped structure of the 9,10-dihydroanthracene core makes it an attractive building block for the construction of host molecules in supramolecular chemistry. The attachment of a flexible butyl chain in this compound introduces a lipophilic domain that can participate in van der Waals interactions and influence the packing of molecules in the solid state.

While specific studies on inclusion compounds formed exclusively by this compound are limited, the principles of supramolecular assembly suggest its potential in forming host-guest complexes. The aromatic panels of the dihydroanthracene unit can engage in π-π stacking interactions, while the butyl group can create hydrophobic pockets capable of encapsulating small guest molecules. The interplay between these non-covalent interactions is crucial for the formation of well-defined supramolecular architectures.

The formation of such inclusion compounds can be investigated using techniques such as X-ray crystallography, which provides definitive evidence of the host-guest relationship and the specific intermolecular interactions at play. The thermodynamic stability of these assemblies is often studied using techniques like isothermal titration calorimetry (ITC) to quantify the binding affinities.

Synthesis of Highly Functionalized Dihydroanthracene Derivatives for Research Applications

The synthesis of this compound itself can be achieved through the alkylation of anthracene followed by reduction. A common route involves the reaction of anthracene with butyllithium to generate the 9-butyl-9-lithio-9,10-dihydroanthracenide anion, which is then quenched with a proton source. Subsequent selective reduction of the less substituted aromatic ring can yield the desired product.

The true synthetic utility of this compound often lies in its role as an intermediate for the preparation of more complex, highly functionalized derivatives. The presence of the butyl group can direct further functionalization reactions to specific positions on the aromatic rings due to its steric and electronic influence. For instance, electrophilic aromatic substitution reactions may show altered regioselectivity compared to the unsubstituted dihydroanthracene.

Furthermore, the benzylic protons at the 10-position remain reactive and can be abstracted to generate a new nucleophilic center for the introduction of other functional groups. This allows for the synthesis of disubstituted dihydroanthracenes with tailored properties for specific research applications, such as molecular sensors, organic electronics, or as ligands in catalysis.

| Precursor | Reagent(s) | Product |

| Anthracene | 1. n-Butyllithium; 2. H₂O | This compound |

| This compound | 1. Base; 2. Electrophile (E⁺) | 9-Butyl-10-E-9,10-dihydroanthracene |

This interactive table outlines synthetic pathways to functionalized this compound derivatives.

The development of efficient and selective synthetic methods for these highly functionalized derivatives is an active area of research, as it unlocks the potential to fine-tune the properties of the dihydroanthracene core for a wide range of scientific and technological applications.

Future Research Directions and Unexplored Avenues

Innovation in Synthetic Methodologies for 9-Butyl-9,10-dihydroanthracene

Current synthetic strategies for 9,10-dihydroanthracene (B76342) derivatives often rely on classical methods such as the reduction of the corresponding anthraquinone (B42736). researchgate.net While effective, these methods can sometimes lack efficiency or employ harsh reagents. Future research should focus on developing more innovative and sustainable synthetic protocols for this compound.